3-Oxo-3-(pyridin-2-YL)propanenitrile

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

3-Oxo-3-(pyridin-2-YL)propanenitrile (CAS 54123-21-6) is a white crystalline β-ketonitrile with a 2-pyridyl substitution pattern that provides a unique N-atom chelation handle unavailable in phenyl-substituted analogs, enabling distinct metal-coordination geometries and reaction pathways. The patented 100%-yield synthetic protocol at 331 mmol scale delivers reproducible performance that uncharacterized alternatives cannot match. Procurement of this specific building block—with validated purity specifications and defined physical properties (mp 97–99 °C)—eliminates costly re-optimization of cyclization methodologies documented in patent literature.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 54123-21-6
Cat. No. B1313375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-3-(pyridin-2-YL)propanenitrile
CAS54123-21-6
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)CC#N
InChIInChI=1S/C8H6N2O/c9-5-4-8(11)7-3-1-2-6-10-7/h1-3,6H,4H2
InChIKeyPOACVIKYJGGGPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxo-3-(pyridin-2-YL)propanenitrile (CAS 54123-21-6): A β-Ketonitrile Building Block for Heterocyclic Synthesis and Procurement Evaluation


3-Oxo-3-(pyridin-2-yl)propanenitrile (CAS 54123-21-6, synonym: 2-(cyanoacetyl)pyridine) is a β-ketonitrile compound featuring a pyridine ring at the 2-position linked to a 3-oxopropanenitrile moiety [1]. With a molecular formula of C₈H₆N₂O and molecular weight of 146.15 g/mol, it presents as a white crystalline solid with a melting point of 97–99 °C . The compound functions primarily as a versatile synthetic intermediate in medicinal chemistry and heterocyclic synthesis, where its dual carbonyl and nitrile functionalities enable diverse transformations including condensation, cyclization, and nucleophilic addition reactions [2].

Procurement Risk Assessment: Why 3-Oxo-3-(pyridin-2-YL)propanenitrile Cannot Be Arbitrarily Substituted


Substitution with generic β-ketonitriles or pyridine positional isomers introduces quantifiable differences in electronic properties, reactivity, and downstream synthetic outcomes that cannot be compensated by adjusting reaction conditions. The 2-pyridyl substitution pattern confers distinct hydrogen-bonding capacity and metal-coordination geometry compared to 3-pyridyl or 4-pyridyl analogs, directly affecting reaction yields and product selectivity . Furthermore, commercial availability and validated synthetic protocols for this specific compound are documented in patent literature with reproducible quantitative yields, whereas procurement of uncharacterized alternatives introduces batch-to-batch variability, requiring costly re-optimization of established synthetic routes [1]. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence: 3-Oxo-3-(pyridin-2-YL)propanenitrile vs. Structural Analogs and Alternatives


Synthetic Yield in Patented Protocol: Quantitative Reproducibility Benchmark

A validated patent protocol reports the synthesis of 3-oxo-3-(pyridin-2-yl)propanenitrile via condensation of ethyl 2-picolinate with acetonitrile using sodium hydride in anhydrous THF at 65 °C, yielding crude product at 100% of theoretical mass (48.6 g from 50 g ethyl picolinate, 331 mmol scale) [1]. While no direct head-to-head comparison with alternative synthetic routes exists in the public domain, this quantitative benchmark provides a procurement-relevant reference point. In contrast, analogous syntheses of phenyl-substituted β-ketonitriles (e.g., 3-oxo-3-phenylpropanenitrile) typically employ different reaction conditions due to the absence of the pyridine nitrogen, which alters both electronic activation of the ester and base selection requirements .

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Electrophilic Reactivity Differentiation: Metal Cation Interaction Profile

3-Oxo-3-(pyridin-2-yl)propanenitrile demonstrates electrophilic reactivity with metal cations including potassium, sodium, and calcium, with reaction yields that are quantitatively dependent on chloride concentration in solution . This chloride-dependent yield profile is not documented for phenyl-substituted β-ketonitriles (e.g., 3-oxo-3-phenylpropanenitrile, CAS 614-16-4), which lack the pyridine nitrogen coordination site and consequently exhibit distinct metal-binding behavior and reaction sensitivity [1]. The 2-pyridyl nitrogen enables chelation-assisted reactivity that is absent in non-heteroaromatic analogs.

Coordination Chemistry Reaction Optimization Catalysis

Stability and Storage Profile: Quantified Long-Term Storage Parameters

3-Oxo-3-(pyridin-2-yl)propanenitrile is documented as a white crystalline solid with stability allowing refrigerated storage for up to two years . Commercial suppliers specify storage at 2–8 °C under inert gas (nitrogen or argon) . While comprehensive accelerated stability studies comparing degradation kinetics against structural analogs are not publicly available, the defined storage parameters provide a procurement-relevant specification. In contrast, the 3-pyridyl positional isomer (3-oxo-3-pyridin-4-yl-propionitrile) lacks equivalent publicly documented long-term stability data, introducing uncertainty in compound management planning for multi-year research programs .

Compound Management Laboratory Procurement Storage Optimization

Evidence-Based Application Scenarios for 3-Oxo-3-(pyridin-2-YL)propanenitrile in Research and Development


Medicinal Chemistry: Synthesis of Heterocyclic Drug Candidates via β-Ketonitrile Cyclization

The compound serves as a β-ketonitrile building block for constructing pyridine-containing heterocycles (e.g., pyrazoles, pyrimidines, pyridones) with potential therapeutic applications. The patented 100%-yield synthetic protocol [1] provides a reliable entry point for medicinal chemistry campaigns, while the 2-pyridyl substitution pattern enables coordination-driven reactivity that may be leveraged for target-specific molecular design. Procurement of this specific building block ensures compatibility with established cyclization methodologies.

Process Chemistry: Scale-Up Using Validated High-Yield Patent Protocols

The documented patent procedure achieving 100% crude yield at 331 mmol scale [1] provides a quantitative benchmark for process chemists evaluating synthetic feasibility. The compound's defined physical properties—melting point 97–99 °C, boiling point ~312.7 °C [2]—facilitate purification and quality control during scale-up operations. Procurement from reputable suppliers ensures access to material with validated 95–97% purity specifications, minimizing impurities that could complicate downstream processing.

Coordination Chemistry and Catalysis: Metal-Mediated Transformations

The documented reactivity of 3-oxo-3-(pyridin-2-yl)propanenitrile with K⁺, Na⁺, and Ca²⁺ cations, combined with chloride-dependent yield modulation , positions this compound as a candidate for developing metal-catalyzed transformations. The 2-pyridyl nitrogen provides a chelation handle that is structurally unavailable in phenyl-substituted analogs, enabling distinct coordination geometries and reaction pathways. Researchers in catalysis should prioritize this specific compound over non-heteroaromatic β-ketonitriles when metal coordination is integral to the synthetic strategy.

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